molecular formula C12H14N2O B14705856 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol

Cat. No.: B14705856
M. Wt: 202.25 g/mol
InChI Key: NEPUCDWQTZIZIQ-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. These compounds are characterized by their tricyclic structure, which includes a pyridine-fused indole framework. Beta-carbolines are widely distributed in nature and are known for their diverse biological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where tryptamine or its derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline scaffold . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .

Industrial Production Methods: Industrial production of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted beta-carboline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, affecting neurotransmitter levels in the brain. Additionally, it may interact with DNA and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydro-beta-carboline is unique due to its specific hydroxymethyl group, which can influence its reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol

InChI

InChI=1S/C12H14N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-4,11,13-15H,5-7H2

InChI Key

NEPUCDWQTZIZIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CO

Origin of Product

United States

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